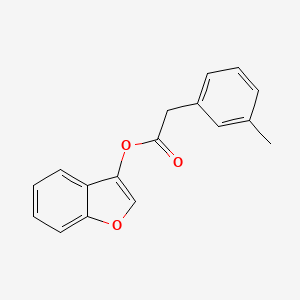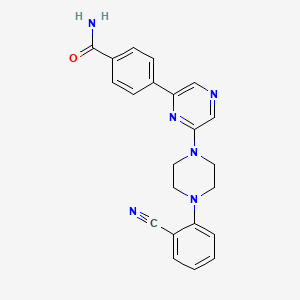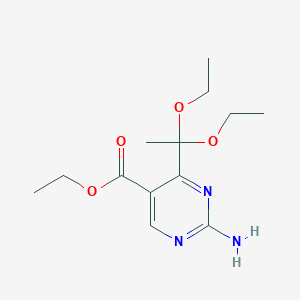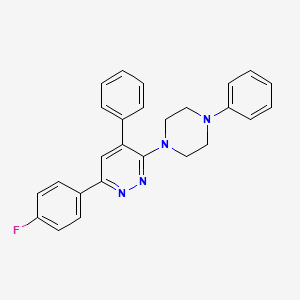
Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- is a heterocyclic compound with significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a pyridazine ring substituted with fluorophenyl, phenyl, and phenyl-piperazinyl groups
Méthodes De Préparation
The synthesis of Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- involves multiple steps, typically starting with the preparation of the pyridazine core One common synthetic route includes the reaction of hydrazine derivatives with diketones to form the pyridazine ringIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, particularly at the phenyl and piperazinyl groups, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- can be compared with other similar compounds, such as:
5-(4-fluorophenyl)-4-(1-piperazinyl)thieno(2,3-d)pyrimidine: This compound shares structural similarities but differs in its thieno-pyrimidine core.
3-(4-fluorophenyl)-6-(4-phenyl-1-piperazinyl)pyridazine: This compound has a similar pyridazine core but different substituents. The uniqueness of Pyridazine, 6-(4-fluorophenyl)-4-phenyl-3-(4-phenyl-1-piperazinyl)- lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
190776-50-2 |
|---|---|
Formule moléculaire |
C26H23FN4 |
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
6-(4-fluorophenyl)-4-phenyl-3-(4-phenylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C26H23FN4/c27-22-13-11-21(12-14-22)25-19-24(20-7-3-1-4-8-20)26(29-28-25)31-17-15-30(16-18-31)23-9-5-2-6-10-23/h1-14,19H,15-18H2 |
Clé InChI |
RSJOSFPGRLWVAY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923397.png)
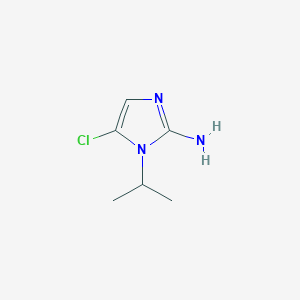
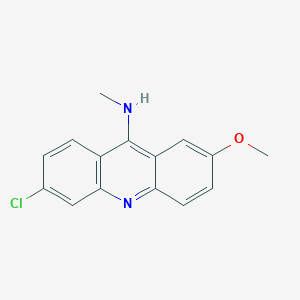
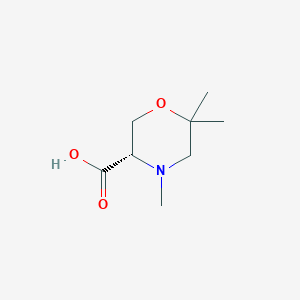
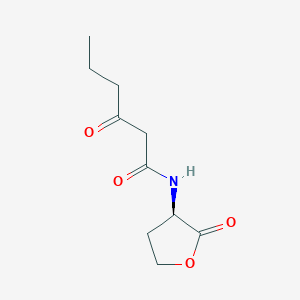
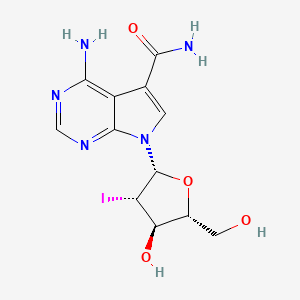

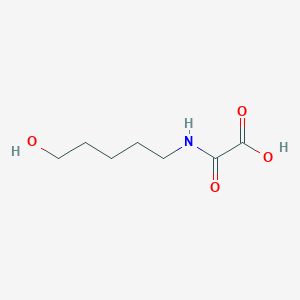
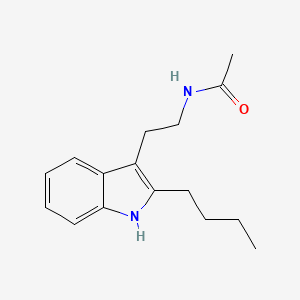
![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
